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Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that

preserve the genetic and phenotypic characteristics of the original tumor tissue.[1][2][3][4] This

makes them a powerful preclinical model for personalized medicine, enabling the screening of

therapeutic agents to predict patient-specific drug responses.[1][2][5][6] Pyrotinib, an

irreversible pan-ErbB receptor tyrosine kinase inhibitor, has shown significant antitumor activity

in HER2-positive cancers.[7][8] These application notes provide a comprehensive guide for

researchers, scientists, and drug development professionals on the use of pyrotinib in PDO

models, covering experimental protocols, data interpretation, and visualization of relevant

biological pathways.

Pyrotinib targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4, inhibiting

their autophosphorylation and downstream signaling pathways like PI3K/AKT and MAPK/ERK.

[9] This action blocks tumor cell proliferation and induces apoptosis.[9] Studies have

demonstrated pyrotinib's efficacy in PDOs derived from various cancers, particularly those

with HER2 mutations or amplifications.[10][11][12]

Quantitative Data Summary
The following tables summarize the reported efficacy of pyrotinib in patient-derived organoid

models from various studies. These tables provide a comparative overview of pyrotinib's
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activity across different cancer types and HER2 mutation statuses.

Table 1: In Vitro Efficacy of Pyrotinib in Patient-Derived
Organoids

Cancer Type HER2 Status
Pyrotinib
Concentration

Effect Reference

Non-Small Cell

Lung Cancer

(NSCLC)

Exon 20

Insertion

(A775_G776insY

VMA)

180 nM

Significant

growth inhibition

compared to

afatinib (29 nM)

[10][12]

NSCLC

Exon 20

Insertion

(A775_G776insY

VMA)

IC50: 112.5 nM

Similar IC50 to

afatinib (89.1

nM)

[10]

Breast Cancer HER2-Positive Not Specified
Inhibition of cell

viability
[13]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Experimental Protocols
This section details the key experimental protocols for utilizing pyrotinib in PDO models, from

organoid establishment to the assessment of drug response.

Protocol 1: Establishment and Culture of Patient-
Derived Organoids
This protocol is a generalized procedure synthesized from multiple sources for establishing and

culturing PDOs from tumor tissue.[1][2][3]

Materials:

Fresh tumor tissue
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Advanced DMEM/F12

Matrigel

Organoid Culture Medium (see formulation below)

Collagenase Type IV

Dispase

DNase I

Fetal Bovine Serum (FBS)

Organoid Culture Medium Formulation:

Advanced DMEM/F12

1x GlutaMAX

1x HEPES

1x Penicillin-Streptomycin

1x B27 supplement

1x N2 supplement

1.25 mM N-Acetylcysteine

10 mM Nicotinamide

50 ng/mL human EGF

100 ng/mL Noggin

500 ng/mL R-spondin1

10 µM Y-27632 (ROCK inhibitor)
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10 µM SB202190 (p38 inhibitor)

Procedure:

Mechanically mince the fresh tumor tissue into small pieces (1-2 mm³).

Digest the tissue fragments with a solution of Collagenase Type IV, Dispase, and DNase I in

Advanced DMEM/F12 for 30-60 minutes at 37°C with gentle agitation.

Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

Centrifuge the cell suspension and wash the pellet with cold Advanced DMEM/F12.

Resuspend the cell pellet in a small volume of Organoid Culture Medium and mix with

Matrigel at a 1:1 ratio.

Plate 50 µL domes of the Matrigel-cell suspension mixture into pre-warmed 24-well plates.

Allow the Matrigel to solidify at 37°C for 15-30 minutes.

Overlay each dome with 500 µL of pre-warmed Organoid Culture Medium.

Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

Passage the organoids every 7-14 days by dissociating them with a non-enzymatic cell

recovery solution and re-plating in fresh Matrigel.

Protocol 2: Pyrotinib Treatment and Viability Assay
This protocol describes how to treat established PDOs with pyrotinib and assess their viability

using the CellTiter-Glo® Luminescent Cell Viability Assay.[10][14][15]

Materials:

Established PDO cultures

Pyrotinib stock solution (dissolved in DMSO)
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Organoid Culture Medium

96-well white, clear-bottom plates

CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

Procedure:

Harvest mature organoids and mechanically dissociate them into smaller fragments.

Seed the organoid fragments in Matrigel domes in a 96-well plate as described in Protocol 1.

Allow the organoids to reform for 2-3 days.

Prepare serial dilutions of pyrotinib in Organoid Culture Medium. A common concentration

range to test is 0.01 nM to 10 µM.[16] Include a DMSO-only vehicle control.

Replace the medium in each well with the medium containing the appropriate pyrotinib
concentration.

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent

signal.

Measure the luminescence using a plate reader.

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence

signal against the logarithm of the pyrotinib concentration and fitting the data to a dose-

response curve.
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Protocol 3: Immunofluorescence Staining for HER2 in
PDOs
This protocol provides a method for visualizing HER2 protein expression in PDOs using

immunofluorescence.[17][18][19]

Materials:

PDO cultures in chamber slides

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) for fixation

0.2% Triton X-100 for permeabilization

Blocking buffer (e.g., 10% normal goat serum in PBS)

Primary antibody: anti-HER2/ErbB2 antibody

Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

DAPI for nuclear counterstaining

Mounting medium

Procedure:

Carefully remove the culture medium from the chamber slides.

Fix the PDOs with 4% PFA for 20 minutes at room temperature.

Wash the PDOs three times with PBS.

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

Wash three times with PBS.
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Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room

temperature.

Incubate with the primary anti-HER2 antibody (diluted in blocking buffer) overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1

hour at room temperature, protected from light.

Wash three times with PBS.

Counterstain the nuclei with DAPI for 5 minutes.

Wash once with PBS.

Mount the slide with mounting medium and a coverslip.

Visualize the staining using a fluorescence microscope.

Mandatory Visualizations
HER2 Signaling Pathway and Pyrotinib's Mechanism of
Action
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Caption: Pyrotinib inhibits HER2 and other HER family members, blocking downstream

PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow for Pyrotinib Screening in PDOs

1. Patient Tumor
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Caption: Workflow for assessing pyrotinib efficacy in patient-derived organoids.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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